molecular formula C10H14N4O2 B1674149 3-Isobutyl-1-methylxanthine CAS No. 28822-58-4

3-Isobutyl-1-methylxanthine

Cat. No.: B1674149
CAS No.: 28822-58-4
M. Wt: 222.24 g/mol
InChI Key: APIXJSLKIYYUKG-UHFFFAOYSA-N
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Description

3-Isobutyl-1-methylxanthine, commonly known as IBMX, is a methylxanthine derivative. It is a competitive non-selective phosphodiesterase inhibitor that raises intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This compound is widely used in scientific research due to its ability to modulate various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isobutyl-1-methylxanthine can be synthesized through several methods. One common method involves the alkylation of theobromine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-1-methylxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated xanthine derivatives, while substitution can produce a variety of substituted xanthines .

Scientific Research Applications

Adipocyte Differentiation

One of the notable applications of IBMX is in the differentiation of 3T3-L1 preadipocytes into adipocytes. Prolonged exposure to IBMX has been shown to significantly enhance the efficiency of this differentiation process. In a study, 3T3-L1 cells treated with IBMX demonstrated a marked increase in adipogenic differentiation by day 15 compared to controls lacking IBMX treatment .

Study Cell Type Treatment Outcome
3T3-L1Prolonged IBMX exposureIncreased differentiation efficiency

Insulin Secretion Enhancement

IBMX has also been utilized to study insulin secretion mechanisms. In cultured pancreatic islets from neonatal rats, IBMX promoted glucose-mediated insulin release. The addition of IBMX increased total insulin recovery by approximately 50% after eight days of culture . This suggests its potential role in enhancing beta-cell function and insulin sensitivity.

Study Cell Type Treatment Outcome
Pancreatic IsletsIBMX + GlucoseIncreased insulin release

Cardiovascular Research

Research indicates that chronic exposure to IBMX can increase alpha-1-adrenergic receptor sensitivity and density in smooth muscle cells. This enhancement leads to improved contractile responses to norepinephrine, which may have implications for understanding vascular smooth muscle function and developing treatments for cardiovascular diseases .

Study Cell Type Treatment Outcome
DDT1-MF2 Smooth Muscle CellsChronic IBMX exposureIncreased adrenergic receptor sensitivity

Cancer Research

In cancer research, IBMX has been shown to inhibit skin papilloma development in mice when applied topically prior to promotion with tumorigenic agents. This effect was dose-dependent and highlights its potential as an anti-carcinogenic agent .

Study Model Treatment Outcome
Mouse Skin Carcinogenesis ModelTopical IBMX + TPAReduced papilloma formation by 78%

Neurobiology

In neurobiology, IBMX has been found to inhibit sustained calcium currents in neuronal and endocrine cells independently of cAMP levels. This property suggests its utility in studying calcium signaling pathways and their implications in various neurological disorders .

Melanogenesis Studies

IBMX is also employed in melanogenesis research as a positive control due to its ability to induce melanin production in melanocytes . This application is significant for studies focused on pigmentation disorders and skin biology.

Summary of Findings

The diverse applications of this compound underscore its importance as a research tool across multiple scientific domains:

  • Adipocyte Differentiation: Enhances the conversion of preadipocytes to adipocytes.
  • Insulin Secretion: Promotes insulin release from pancreatic islets.
  • Cardiovascular Effects: Increases adrenergic receptor sensitivity.
  • Anti-Cancer Properties: Inhibits skin tumor development.
  • Neurobiology: Modulates calcium signaling pathways.

Mechanism of Action

3-Isobutyl-1-methylxanthine exerts its effects primarily by inhibiting phosphodiesterases, which are enzymes responsible for the breakdown of cAMP and cGMP. By inhibiting these enzymes, this compound increases the levels of cAMP and cGMP within cells, leading to the activation of protein kinase A (PKA) and other downstream signaling pathways. This results in various cellular effects, including increased differentiation, decreased proliferation, and induction of apoptosis .

Comparison with Similar Compounds

3-Isobutyl-1-methylxanthine is similar to other methylxanthine derivatives such as caffeine, theophylline, and theobromine. it has unique properties that make it particularly useful in research:

Similar Compounds

  • Caffeine
  • Theophylline
  • Theobromine

This compound stands out due to its higher potency and broader range of applications in scientific research.

Biological Activity

3-Isobutyl-1-methylxanthine (IBMX) is a methylxanthine derivative known for its significant biological activities, particularly as a phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist. This article delves into its mechanisms of action, effects on various biological systems, and relevant research findings.

Phosphodiesterase Inhibition:
IBMX acts as a competitive non-selective inhibitor of phosphodiesterases, particularly affecting the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, IBMX raises intracellular cAMP levels, which activates protein kinase A (PKA) and influences numerous cellular processes including inflammation and immune responses. The IC50 values for IBMX range from 2 to 50 µM, indicating its potency in elevating cAMP levels without affecting PDE8 or PDE9 activity .

Adenosine Receptor Antagonism:
In addition to its role as a PDE inhibitor, IBMX also functions as a nonselective antagonist of adenosine receptors. This dual action contributes to its diverse biological effects, including modulation of neurotransmitter release and cellular signaling pathways .

1. Impact on Skin Carcinogenesis

Research has demonstrated that IBMX can significantly inhibit the promotion of skin papillomas in mouse models. In a study using a two-step skin carcinogenesis model, topical application of IBMX prior to treatment with tumor promoters reduced the number of papillomas by 78%, showcasing its potential as a chemopreventive agent .

2. Adipocyte Differentiation

IBMX has been shown to enhance the differentiation efficiency of 3T3-L1 preadipocytes into adipocytes. Prolonged exposure to IBMX during the differentiation process resulted in significantly increased lipid accumulation and expression of adipogenic markers compared to controls lacking IBMX .

3. Calcium Current Modulation

In neuronal and endocrine cells, IBMX inhibits sustained calcium currents independently of cAMP pathways. This effect was observed using whole-cell patch-clamp techniques in GH3 pituitary cells, where IBMX increased the inactivation rate of calcium currents without altering activation voltages .

4. Adrenergic Receptor Modulation

Chronic exposure to IBMX has been linked to increased sensitivity and density of alpha-1-adrenergic receptors in smooth muscle cells. This enhancement leads to amplified responses to norepinephrine, suggesting potential applications in cardiovascular research .

Research Findings Summary

Study Focus Findings
Skin Carcinogenesis Inhibition of papilloma formationReduced papilloma count by 78% with topical IBMX application
Adipocyte Differentiation Efficiency in differentiationIncreased lipid accumulation and adipogenic marker expression with prolonged IBMX treatment
Calcium Current Modulation Neuronal activityInhibition of sustained calcium current; increased inactivation rate
Adrenergic Receptor Dynamics Smooth muscle responseEnhanced norepinephrine response; increased receptor density

Case Studies

Several case studies highlight the therapeutic potential of IBMX:

  • Case Study on Skin Cancer Prevention: In experiments involving mice treated with TPA (12-O-tetradecanoylphorbol-13-acetate) alongside IBMX, researchers noted a marked decrease in tumor formation, suggesting that IBMX may play a role in cancer prevention strategies.
  • Adipogenesis Enhancement Study: A protocol utilizing IBMX for differentiating adipocytes showed that cells treated with IBMX exhibited superior growth and differentiation metrics compared to standard protocols, indicating its utility in metabolic research.

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of IBMX, and how does it influence cyclic nucleotide signaling pathways?

IBMX acts as a nonselective inhibitor of cyclic nucleotide phosphodiesterases (PDEs), preventing the breakdown of cAMP and cGMP. This results in elevated intracellular levels of these secondary messengers, which activate downstream effectors like protein kinase A (PKA) and protein kinase G (PKG) . To validate PDE inhibition, researchers can use HTRF (Homogeneous Time-Resolved Fluorescence) assays to quantify cAMP/cGMP accumulation in treated cells . Ensure controls include PDE-specific inhibitors (e.g., Rolipram for PDE4) to isolate IBMX’s broad-spectrum effects .

Q. What are the standard concentrations of IBMX used in cell differentiation studies, and how are these optimized?

IBMX is commonly used at 0.1–0.5 mM in adipogenic differentiation protocols, often combined with insulin and dexamethasone . For optimization, conduct dose-response experiments (e.g., 0.05–1.0 mM IBMX) and measure adipocyte markers like lipid accumulation via Oil Red O staining . Cell viability assays (e.g., MTT) are critical to rule out cytotoxicity at higher concentrations .

Q. How does IBMX interact with other signaling modulators like forskolin in cyclic AMP studies?

IBMX synergizes with forskolin (an adenylate cyclase activator) to amplify cAMP production. Experimental designs should include:

  • Control groups : Cells treated with forskolin alone.
  • Test groups : Forskolin + IBMX. Quantify cAMP levels using ELISA or HTRF and compare fold changes . Note that prolonged IBMX exposure may desensitize receptors; limit treatment durations to <24 hours unless longitudinal effects are under investigation .

Advanced Research Questions

Q. How can researchers resolve conflicting data on IBMX’s PDE inhibition specificity across cell types?

IBMX inhibits most PDE isoforms (e.g., PDE1–7) but not PDE8A, PDE8B, or PDE9 . If unexpected results arise (e.g., incomplete cAMP elevation):

  • Perform PDE isoform profiling using qPCR or Western blot.
  • Combine IBMX with isoform-specific inhibitors (e.g., PDE3 inhibitor Cilostamide) to identify compensatory pathways .
  • Validate findings using genetic knockdown models (siRNA/shRNA) for suspected PDE isoforms .

Q. What experimental strategies mitigate off-target effects of IBMX in neuronal or metabolic studies?

IBMX’s adenosine receptor antagonism can confound results. To address this:

  • Use adenosine receptor agonists/antagonists (e.g., CGS-21680 for A2A receptors) in control experiments.
  • Compare outcomes with selective PDE inhibitors (e.g., PDE4 inhibitor Roflumilast) to isolate PDE-dependent effects .
  • Employ cAMP/cGMP biosensors (e.g., FRET-based) for real-time, cell-specific monitoring .

Q. How should researchers design studies to investigate IBMX’s role in osteogenic vs. adipogenic differentiation?

  • Dual differentiation models : Treat bone marrow-derived mesenchymal stem cells (BMSCs) with IBMX-containing adipogenic medium (0.1 mM IBMX, insulin, dexamethasone) vs. osteogenic medium (β-glycerophosphate, ascorbic acid).
  • Marker analysis : Use Alizarin Red S (mineralization) and BODIPY (lipid droplets) to quantify lineage-specific differentiation .
  • Transcriptomic profiling : RNA-Seq or RT-PCR for adipogenic (PPARγ, C/EBPα) and osteogenic (Runx2, OCN) markers .

Q. What statistical and reproducibility safeguards are critical for IBMX-based studies?

  • Sample size : Use power analysis (e.g., G*Power) to determine minimum n-values, especially for heterogeneous cell populations .
  • Replicates : Perform ≥3 independent experiments with technical triplicates.
  • Data normalization : Express cAMP/cGMP levels as fold changes relative to vehicle-treated controls .
  • Public data deposition : Archive raw datasets (e.g., RNA-Seq in Genome Sequence Archive) to enhance reproducibility .

Q. Methodological Considerations

  • Concentration optimization : Titrate IBMX based on cell type (e.g., 0.1 mM for adipocytes , 0.5 mM for neuronal progenitors ).
  • Temporal effects : Short-term (<6 hr) for acute signaling studies; long-term (days) for differentiation assays .
  • Data interpretation : Account for IBMX’s dual role as a PDE inhibitor and adenosine receptor antagonist by including receptor-specific controls .

Properties

IUPAC Name

1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-6(2)4-14-8-7(11-5-12-8)9(15)13(3)10(14)16/h5-6H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIXJSLKIYYUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C(=O)N(C1=O)C)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040549
Record name Isobutylmethylxanthine
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28822-58-4
Record name 3-Isobutyl-1-methylxanthine
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Record name 1-Methyl-3-isobutylxanthine
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Record name 3-isobutyl-1-methyl-7H-xanthine
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Record name 28822-58-4
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Record name Isobutylmethylxanthine
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Record name 3,7-dihydro-3-isobutyl-1-methyl-1H-purine-2,6-dione
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Record name ISOBUTYLMETHYLXANTHINE
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Synthesis routes and methods

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Aminophylline {adduct of Theophylline and 1,2-ethanediamine (2:1)}.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Isobutyl-1-methylxanthine
3-Isobutyl-1-methylxanthine

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